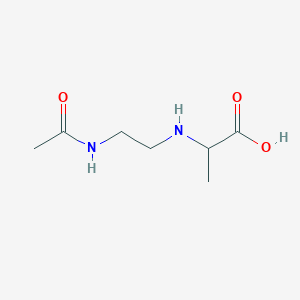
(2-Acetamidoethyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetamidoethyl)alanine is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the ethyl side chain of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidoethyl)alanine can be achieved through several methods. One common approach involves the reaction of alanine with acetic anhydride in the presence of a base, such as sodium acetate. This reaction typically occurs under mild conditions, with the acetic anhydride acting as the acetylating agent . Another method involves the use of enzyme-catalyzed reactions, which offer advantages such as high specificity and mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: (2-Acetamidoethyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives . Substitution reactions, such as nucleophilic substitution, can also occur, leading to the formation of different substituted products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nucleophile involved .
Scientific Research Applications
(2-Acetamidoethyl)alanine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid metabolism and enzyme activity . Additionally, in industry, it is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Acetamidoethyl)alanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as protein synthesis and energy metabolism . The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
(2-Acetamidoethyl)alanine can be compared with other similar compounds, such as alanine and its derivatives. One unique aspect of this compound is the presence of the acetamido group, which imparts distinct chemical and biological properties. Similar compounds include alanine, β-alanine, and N-acetylalanine, each with its own set of characteristics and applications .
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(2-acetamidoethylamino)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(7(11)12)8-3-4-9-6(2)10/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
UYLPRHJFYLPHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


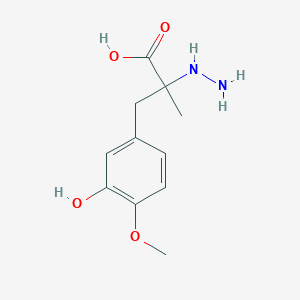
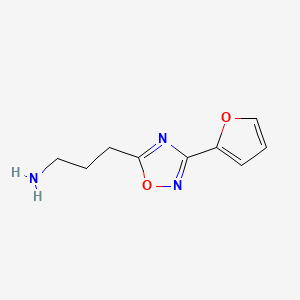
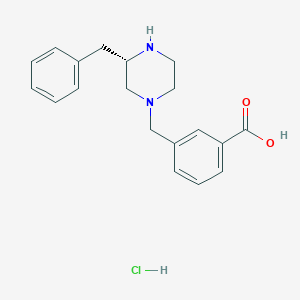

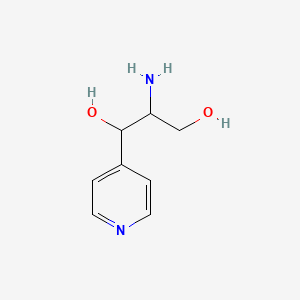

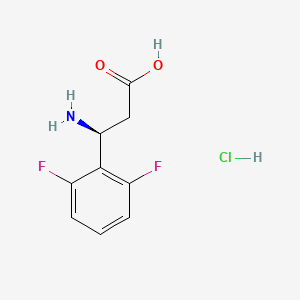
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)


